

Application Notes and Protocols for BOC-ALA-PRO-OH Peptide Coupling

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Compound of Interest

Compound Name: BOC-ALA-PRO-OH

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Introduction

BOC-ALA-PRO-OH is a crucial dipeptide building block in peptide synthesis, particularly in the development of peptide-based therapeutics and other bioactive molecules.^{[1][2]} The tert-butoxycarbonyl (BOC) protecting group on the N-terminus of the alanine residue provides stability and prevents unwanted side reactions during the coupling process.^{[1][2][3]} This document provides a detailed guide to the peptide coupling of **BOC-ALA-PRO-OH** to a target amino acid, outlining both solution-phase and solid-phase methodologies.

Chemical Structure:

- IUPAC Name: (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carboxylic acid
- Molecular Formula: C₁₃H₂₂N₂O₅
- Molecular Weight: 286.33 g/mol ^[1]

Data Presentation

The efficiency of peptide coupling reactions can be influenced by the choice of coupling reagent and reaction conditions. Below is a summary of typical yields and purities observed for

the coupling of BOC-protected dipeptides, which can be expected for **BOC-ALA-PRO-OH** coupling reactions.

| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Typical Purity (%) (HPLC) | Reference |
|------------------|----------|-------|---------|-------------------|---------------------------|---|
| DCC | HOBt | DIPEA | DCM/DMF | 80-95 | >95 | [4] [5] [6] |
| HBTU | HOBt | DIPEA | DMF | 90-98 | >97 | [7] [8] [9] |
| PyBOP | - | DIPEA | DMF | 90-98 | >97 | [3] |
| HATU | - | DIPEA | DMF | >95 | >98 | [3] |

Experimental Protocols

This section details the step-by-step procedures for the coupling of **BOC-ALA-PRO-OH** in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of **BOC-ALA-PRO-OH** to an amino acid ester (e.g., Glycine Methyl Ester) using DCC/HOBt.

Materials:

- **BOC-ALA-PRO-OH**
- Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)[\[10\]](#)
- 1-Hydroxybenzotriazole (HOBt)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous

- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- 1M HCl solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Magnetic stirrer and stir bars
- Ice bath

Procedure:

- Preparation of the Amino Component:
 - Dissolve H-Gly-OMe·HCl (1.2 equivalents) in a minimal amount of DMF.
 - Neutralize the hydrochloride salt by adding DIPEA (1.2 equivalents) dropwise at 0°C.
- Activation of the Carboxyl Component:
 - In a separate flask, dissolve **BOC-ALA-PRO-OH** (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
 - Cool the solution to 0°C in an ice bath.
 - Add a solution of DCC (1.1 equivalents) in DCM dropwise to the cooled mixture.
 - Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction:

- Add the neutralized amino acid ester solution from step 1 to the activated carboxyl component from step 2 at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC until the starting material (**BOC-ALA-PRO-OH**) is consumed.
- Work-up and Purification:
 - Filter the reaction mixture to remove the precipitated DCU.
 - Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude peptide by column chromatography on silica gel to obtain the pure BOC-Ala-Pro-Gly-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of **BOC-ALA-PRO-OH** to a resin-bound amino acid using HBTU as the coupling reagent.

Materials:

- Amino acid-loaded resin (e.g., Gly-Wang resin)
- **BOC-ALA-PRO-OH**
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[7][8]
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), peptide synthesis grade

- Dichloromethane (DCM), peptide synthesis grade
- Piperidine (20% in DMF) for Fmoc deprotection (if applicable) or Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling:
 - Place the resin in the synthesis vessel and swell in DMF for 30-60 minutes.
- N-terminal Deprotection (Example with Fmoc):
 - Drain the DMF and add 20% piperidine in DMF to the resin.
 - Shake for 20 minutes to remove the Fmoc protecting group.
 - Drain the solution and wash the resin thoroughly with DMF (3-5 times).
- Coupling Cycle:
 - In a separate vial, dissolve **BOC-ALA-PRO-OH** (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
 - Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake the reaction vessel for 2-4 hours at room temperature.
 - Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
- Washing:

- Drain the coupling solution and wash the resin extensively with DMF and DCM to remove excess reagents and by-products.
- Cleavage from Resin (Final Step):
 - After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
 - Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.
 - Dry the purified peptide under vacuum.

Mandatory Visualizations

Caption: General workflow for **BOC-ALA-PRO-OH** peptide coupling.

Caption: Factors influencing the outcome of peptide coupling reactions.

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